molecular formula C8H13ClF3NO B6606891 (3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride CAS No. 2839128-73-1

(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride

Cat. No.: B6606891
CAS No.: 2839128-73-1
M. Wt: 231.64 g/mol
InChI Key: CUZQLMOUVMMNQQ-VPEOJXMDSA-N
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Description

(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a synthetic organic compound characterized by its unique cyclopentapyrrol structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride typically involves multiple steps:

    Formation of the Cyclopentapyrrol Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopentane derivative and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.

Medicine

    Pharmaceuticals: Potential use as a drug candidate or intermediate in the synthesis of pharmaceuticals.

Industry

    Materials Science: Application in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (3aR,5S,6aS)-5-(methyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (3aR,5S,6aS)-5-(ethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from its methyl and ethyl analogs.

Properties

IUPAC Name

(3aS,6aR)-5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7;/h5-6,12-13H,1-4H2;1H/t5-,6+,7?;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZQLMOUVMMNQQ-VPEOJXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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